molecular formula C4H3F6NO2 B13116681 2-Aminohexafluorobutanoic acid

2-Aminohexafluorobutanoic acid

Cat. No.: B13116681
M. Wt: 211.06 g/mol
InChI Key: VOSIBYLLTWGOOM-UHFFFAOYSA-N
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Description

2-Aminohexafluorobutanoic acid is a fluorinated amino acid with the molecular formula C4H3F6NO2. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical properties. It is used in various scientific research fields due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexafluorobutanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I .

Industrial Production Methods: Large-scale production of this compound can be achieved using the same synthetic route, with modifications to optimize yield and purity. The process involves the formation of the Ni(II) complex, alkylation, and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexafluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different fluorinated derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

2-Aminohexafluorobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminohexafluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-3,3,3-trifluoropropanoic acid

Comparison: 2-Aminohexafluorobutanoic acid is unique due to the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high thermal and chemical stability .

Properties

Molecular Formula

C4H3F6NO2

Molecular Weight

211.06 g/mol

IUPAC Name

2-amino-2,3,3,4,4,4-hexafluorobutanoic acid

InChI

InChI=1S/C4H3F6NO2/c5-2(11,1(12)13)3(6,7)4(8,9)10/h11H2,(H,12,13)

InChI Key

VOSIBYLLTWGOOM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(N)F)O

Origin of Product

United States

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